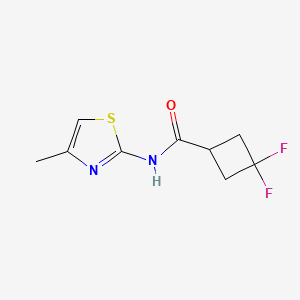

3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide

Description

Properties

IUPAC Name |

3,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2OS/c1-5-4-15-8(12-5)13-7(14)6-2-9(10,11)3-6/h4,6H,2-3H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISDIOFAFXQRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide typically involves multiple steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

Introduction of Fluorine Atoms: The difluorination of the cyclobutane ring can be achieved using deoxyfluorination reagents under controlled conditions.

Thiazole Ring Synthesis: The thiazole ring can be synthesized separately through a condensation reaction involving appropriate starting materials.

Coupling Reaction: The final step involves coupling the thiazole ring with the difluorinated cyclobutane ring using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The difluorinated cyclobutane ring may enhance the compound’s stability and binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous molecules from the provided evidence and broader literature. Below is a detailed analysis:

Structural Analogues and Key Differences

a. VU0240551 (N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide)

- Shared Features : Both compounds feature a 4-methylthiazole group, which is a common pharmacophore in molecules targeting ion channels or transporters .

- Key Differences :

- VU0240551 replaces the difluorocyclobutane-carboxamide with a sulfanylacetamide chain and a pyridazine ring.

- The absence of fluorine in VU0240551 may reduce metabolic stability compared to the fluorinated cyclobutane in the target compound.

- Functional Implications : VU0240551 is documented as a transporter inhibitor, suggesting that the target compound’s cyclobutane-carboxamide scaffold could offer distinct binding kinetics or selectivity .

b. Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Shared Features : Both compounds contain an amide linkage and aromatic substituents.

- Key Differences: Flutolanil’s benzamide core and trifluoromethyl group differ from the cyclobutane and difluoro substitutions in the target compound.

- Functional Implications : Flutolanil is a fungicide, indicating that the target compound’s cyclobutane-thiazole hybrid may exhibit divergent bioactivity or target specificity .

c. Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide)

- Shared Features : Both molecules possess carboxamide linkages and heteroaromatic rings (thiazole vs. pyridine).

- Key Differences :

- Inabenfide’s pyridine and chlorophenyl groups contrast with the thiazole and fluorocyclobutane in the target compound.

- The hydroxyl group in Inabenfide may increase polarity, whereas fluorine atoms in the target compound enhance electronegativity and membrane permeability.

- Functional Implications : Inabenfide is a plant growth regulator, highlighting how subtle structural changes (e.g., fluorine placement) can redirect biological activity .

Data Table: Comparative Analysis

Research Findings and Trends

- Fluorine Impact: The 3,3-difluoro substitution on cyclobutane likely enhances metabolic stability and target affinity compared to non-fluorinated analogs like VU0240551 .

- Thiazole Role : The 4-methylthiazole group, shared with VU0240551, is associated with interactions at hydrophobic binding pockets in transporters or enzymes.

Biological Activity

3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide is a compound with significant potential in pharmacology, particularly in the treatment of various diseases. Its unique structure, characterized by a cyclobutane ring and difluoromethyl and thiazole substituents, suggests interesting biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 232.25 g/mol. The compound features:

- Cyclobutane ring : A four-membered carbon ring that contributes to the compound's rigidity.

- Difluoromethyl group : Enhances lipophilicity and may improve metabolic stability.

- Thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer contexts.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer proliferation and other pathological processes.

- Modulation of Signaling Pathways : It may affect key signaling pathways such as the EGFR pathway, which is critical in cancer cell growth and survival.

- Induction of Apoptosis : Studies suggest that this compound can trigger apoptosis in cancer cells through mitochondrial pathways.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 3.31 | Apoptosis induction |

| HCT-116 | 5.00 | EGFR pathway inhibition |

| HepG2 | 4.50 | Cell cycle arrest at G2/M |

The compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin (IC50 = 43.99 µM) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

A recent study explored the effects of this compound in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The mechanism was linked to increased apoptosis markers and decreased proliferation indices in treated tumors .

Another study evaluated its antifungal properties against phytopathogenic fungi, revealing moderate to excellent inhibition rates that surpassed those of traditional antifungal agents .

Q & A

Basic Synthesis & Structural Characterization

Q: What are the optimal synthetic routes and purification methods for 3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide? A: Synthesis typically involves multi-step reactions, starting with cyclobutane-1-carboxylic acid derivatives. Key steps include fluorination using agents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups, followed by coupling with 4-methyl-1,3-thiazol-2-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Yield optimization requires strict temperature control (~0–5°C during fluorination) and anhydrous conditions .

Q: How can researchers validate the structural integrity of this compound? A: Use a combination of:

- NMR : and NMR to confirm cyclobutane fluorination and thiazole ring substitution patterns.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]).

- X-ray crystallography : Employ SHELXL for refinement to resolve bond lengths/angles, especially the cyclobutane ring strain and fluorine positioning .

Basic Biological Activity Screening

Q: What in vitro assays are recommended for preliminary biological evaluation? A: Prioritize target-specific assays based on structural analogs (e.g., thiazole-containing compounds with antiviral/herpes simplex activity ):

- Enzyme inhibition assays : Test against viral proteases or kinases using fluorogenic substrates.

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish IC values.

- Antimicrobial screens : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Crystallography & Data Contradictions

Q: How can researchers resolve contradictions in crystallographic data, such as disordered fluorine atoms? A:

- Refinement strategies : Use SHELXL’s PART and SUMP instructions to model disorder, with restraints on bond distances/angles.

- Validation tools : Check R and electron density maps (e.g., omit maps in COOT) to confirm fluorine positions.

- Comparative analysis : Cross-validate with NMR chemical shifts (typically δ −120 to −150 ppm for CF groups) .

Structure-Activity Relationship (SAR) Studies

Q: Which substituents on the thiazole or cyclobutane rings enhance bioactivity? A: Based on analogs (e.g., N-(4-methyl-1,3-thiazol-2-yl)quinoline derivatives ):

- Thiazole modifications : Electron-withdrawing groups (e.g., nitro) at the 4-position increase metabolic stability.

- Cyclobutane fluorination : The 3,3-difluoro configuration reduces ring puckering, enhancing target binding vs. non-fluorinated analogs.

- Amide linker : Replace with sulfonamide for improved solubility without losing potency .

Computational Modeling & Docking

Q: What computational approaches predict binding modes with biological targets? A:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock into herpes simplex virus thymidine kinase (PDB: 2KI5). Focus on hydrogen bonding with Thr-63 and hydrophobic interactions with the cyclobutane ring.

- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of fluorine-mediated interactions .

Handling Contradictory Biological Data

Q: How should researchers address discrepancies in IC values across cell lines? A:

- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time.

- Metabolic stability : Test compound stability in cell media (HPLC monitoring) to rule out degradation artifacts.

- Off-target profiling : Use kinome-wide screens (e.g., KinomeScan) to identify unintended kinase interactions .

Stability & Degradation Pathways

Q: What methods assess the compound’s stability under physiological conditions? A:

- Forced degradation studies : Expose to heat (40°C), UV light, and hydrolytic conditions (pH 1–13). Monitor via HPLC for byproducts (e.g., cyclobutane ring opening or thiazole hydrolysis).

- LC-MS/MS : Identify degradation products; major pathways often involve amide bond cleavage or defluorination .

Comparative Analysis with Analogues

Q: How does this compound compare to structurally similar thiazole-carboxamides? A:

- Bioactivity : Superior antiviral activity vs. N-(4-methyl-1,3-thiazol-2-yl)piperidine derivatives due to cyclobutane rigidity.

- Pharmacokinetics : Higher logP (2.8 vs. 1.5 for non-fluorinated analogs) suggests improved membrane permeability but potential solubility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.